



Application Notes & Protocols: Heterologous Expression of 3-Methyl-chuangxinmycin

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Compound of Interest		
Compound Name:	3-Methyl-chuangxinmycin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of **3-Methyl-chuangxinmycin** (MCM), a potent antitubercular agent. The native producer, Actinoplanes tsinanensis, often exhibits low productivity, making heterologous expression in a more tractable host, such as Streptomyces coelicolor, a crucial strategy for improving yield and enabling the generation of novel analogs.[1] This document outlines the biosynthetic pathway, key genetic elements, and step-by-step methodologies for successful heterologous production.

Introduction

Chuangxinmycin (CM) is an indole alkaloid antibiotic with a unique thiopyrano[4,3,2-cd]indole scaffold that selectively inhibits bacterial tryptophanyl-tRNA synthetase.[2][3][4] A naturally occurring congener, **3-Methyl-chuangxinmycin** (MCM), has been identified from Actinoplanes tsinanensis CPCC 200056.[5][6][7] The biosynthesis of MCM is attributed to the iterative methylation of 3-demethylchuangxinmycin (DCM) by the vitamin B12-dependent radical SAM enzyme CxnA/A1, which is part of the chuangxinmycin biosynthetic gene cluster (cxn or cxm). [2][5][6] Heterologous expression of this gene cluster in hosts like Streptomyces coelicolor M1146 and M1452 has been successfully demonstrated, paving the way for enhanced production and biosynthetic engineering.[1][8][9]



Biosynthetic Gene Cluster and Key Enzymes

The cxn gene cluster from A. tsinanensis is responsible for the biosynthesis of chuangxinmycin and its analogs.[8][9][10] Key enzymes involved in the formation of the core scaffold and subsequent modifications include:

- CxnA/A1: A vitamin B12-dependent radical SAM enzyme responsible for the methylation of 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin (CM) and its further iterative methylation to yield 3-Methyl-chuangxinmycin (MCM).[2][5][6]
- CxnD: A cytochrome P450 enzyme that catalyzes the C-S bond formation, leading to the closure of the dihydrothiopyran ring.[8][9][10]
- Cxm3 and Cxm4: A deubiquitinase-like sulfurtransferase system involved in the crucial sulfur incorporation step.[11]

Quantitative Data Summary

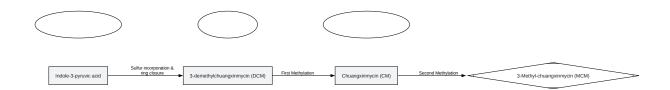
The following table summarizes the production yields of chuangxinmycin and its analogs achieved through heterologous expression and optimization strategies.



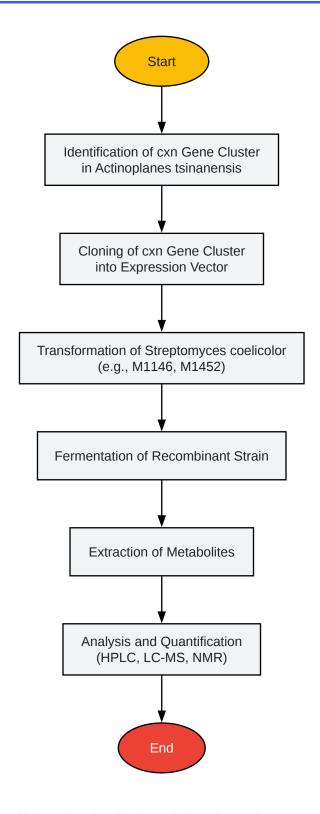
Compound	Host Strain	Strategy	Titer (mg/L)	Fold Increase	Reference
Chuangxinmy cin (CM)	S. coelicolor M1452/pL- CxnA1-F	Initial Fermentation	~34.1	-	[1]
Norchuangxin mycin (NCM)	S. coelicolor M1452/pL- CxnB-F	Heterologous Expression	32.0	3.7	[1]
Chuangxinmy cin (CM)	Engineered A. tsinanensis 200056/2027- CxnR	Optimized Fermentation	301	20.1	[1]
Norchuangxin mycin (NCM)	Engineered Host	Optimized Fermentation	117.6	13.7	[1]
3-Methyl- chuangxinmy cin (MCM)	Engineered A. tsinanensis	Optimized Fermentation	19	-	[1]

Signaling Pathways and Experimental Workflows Biosynthetic Pathway of 3-Methyl-chuangxinmycin









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